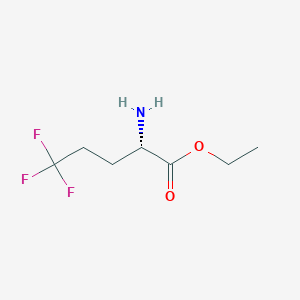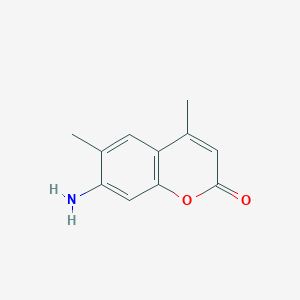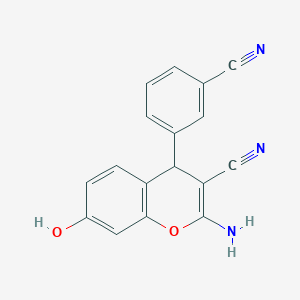
1-((2-Chloroethoxy)(phenyl)methyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether can be synthesized through the reaction of 2-chloromethylphenylmethoxy with bromophenylethane . The specific reaction conditions, such as temperature, solvent, and catalysts, can be found in organic synthesis handbooks and related literature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions may produce corresponding ketones or aldehydes.
Applications De Recherche Scientifique
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether is not well-documented. its structural similarity to diphenhydramine suggests it may interact with similar molecular targets, such as histamine receptors. Further research is needed to elucidate its specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: A well-known antihistamine with a similar structure.
2-Chlorodiphenylmethane: Shares the chloro and phenyl groups but differs in the ether linkage.
Phenylmethoxyethane: Lacks the chloro and methylphenyl groups.
Propriétés
Formule moléculaire |
C16H17ClO |
|---|---|
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
1-[2-chloroethoxy(phenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Clé InChI |
URQSCBUMDCEIEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)



![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)


